1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one
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Overview
Description
1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one is an organic compound characterized by the presence of a bromophenyl group and an isobutylthio group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with isobutylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the isobutylthio group can engage in interactions with thiol groups or other nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)ethan-1-one: Lacks the isobutylthio group, making it less versatile in certain chemical reactions.
1-(4-Bromophenyl)-2-(methylthio)ethan-1-one: Contains a methylthio group instead of an isobutylthio group, which may affect its reactivity and biological activity.
Uniqueness
1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one is unique due to the presence of both the bromophenyl and isobutylthio groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15BrOS |
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Molecular Weight |
287.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(2-methylpropylsulfanyl)ethanone |
InChI |
InChI=1S/C12H15BrOS/c1-9(2)7-15-8-12(14)10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
FCABLYBJUDSNKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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